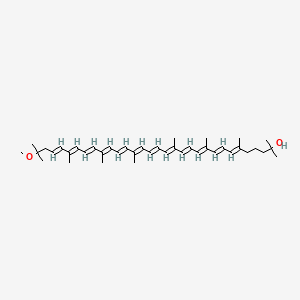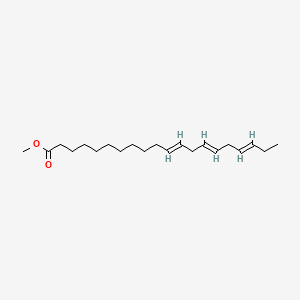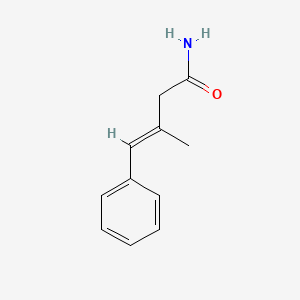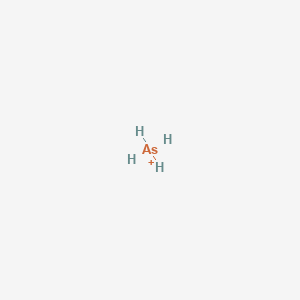
RC 39II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RC 39II involves several steps, typically starting with the preparation of the chromone core The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
RC 39II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the molecule
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RC 39II has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of RC 39II involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as the induction of apoptosis or the inhibition of specific cellular processes .
Comparison with Similar Compounds
RC 39II can be compared with other similar compounds, such as other hydroxychromones and diethylamino derivatives. These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Similar compounds include:
- 7-hydroxychromone
- 2-(diethylamino)chromone
- 2-(dimethylamino)-7-hydroxychromone
Properties
CAS No. |
63961-71-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(diethylamino)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)13-8-11(16)10-6-5-9(15)7-12(10)17-13/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
AYZKEMDICVDVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Key on ui other cas no. |
63961-71-7 |
Synonyms |
2-(diethylamino)-7-hydroxychromone RC 39II RC39II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)





